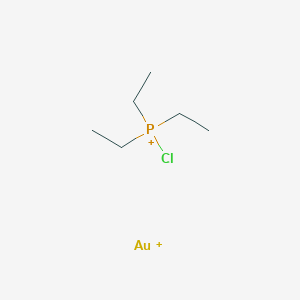
Chloro(triethyl)phosphanium;gold(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(triethyl)phosphanium;gold(1+), also known as (Triethylphosphine)gold(I) chloride, is a coordination complex with the chemical formula (C2H5)3PAuCl. This compound is a gold(I) complex where gold is coordinated to a triethylphosphine ligand and a chloride ion. It is a colorless solid that is commonly used as a reagent in various chemical reactions and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(triethyl)phosphanium;gold(1+) can be synthesized through the reaction of gold(I) chloride with triethylphosphine. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as dichloromethane or ethanol. The reaction can be represented as follows:
AuCl+(C2H5)3P→(C2H5)3PAuCl
Industrial Production Methods
In an industrial setting, the production of Chloro(triethyl)phosphanium;gold(1+) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Chloro(triethyl)phosphanium;gold(1+) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands such as phosphines, amines, or halides.
Oxidation and Reduction Reactions: The gold(I) center can be oxidized to gold(III) or reduced to metallic gold under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other phosphines, amines, or halides. The reactions are typically carried out in solvents like dichloromethane or ethanol.
Oxidation Reactions: Oxidizing agents such as chlorine or bromine can be used to oxidize the gold(I) center.
Reduction Reactions: Reducing agents like sodium borohydride or hydrazine can reduce the gold(I) center to metallic gold.
Major Products Formed
Substitution Reactions: The major products are new gold(I) complexes with different ligands.
Oxidation Reactions: The major product is gold(III) complexes.
Reduction Reactions: The major product is metallic gold.
Scientific Research Applications
Chloro(triethyl)phosphanium;gold(1+) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cyclization and isomerization reactions.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in cancer therapy.
Mechanism of Action
The mechanism of action of Chloro(triethyl)phosphanium;gold(1+) involves its ability to coordinate with various ligands and participate in catalytic cycles. The gold(I) center can activate substrates by coordinating to them, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application being studied .
Comparison with Similar Compounds
Similar Compounds
Chloro(triphenylphosphine)gold(I): This compound has a similar structure but with triphenylphosphine as the ligand instead of triethylphosphine.
Chloro(dimethylsulfide)gold(I): This compound has dimethylsulfide as the ligand.
Chloro(trimethylphosphine)gold(I): This compound has trimethylphosphine as the ligand
Uniqueness
Chloro(triethyl)phosphanium;gold(1+) is unique due to its specific ligand, triethylphosphine, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in research and industrial applications .
Properties
Molecular Formula |
C6H15AuClP+2 |
|---|---|
Molecular Weight |
350.58 g/mol |
IUPAC Name |
chloro(triethyl)phosphanium;gold(1+) |
InChI |
InChI=1S/C6H15ClP.Au/c1-4-8(7,5-2)6-3;/h4-6H2,1-3H3;/q2*+1 |
InChI Key |
OGQFCVFWRBMPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC[P+](CC)(CC)Cl.[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















